molecular formula C10H10N2 B189710 5-methyl-4-phenyl-1H-imidazole CAS No. 826-83-5

5-methyl-4-phenyl-1H-imidazole

Cat. No. B189710
CAS RN: 826-83-5
M. Wt: 158.2 g/mol
InChI Key: KYKQVLBOPNFHSV-UHFFFAOYSA-N
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Description

5-methyl-4-phenyl-1H-imidazole belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A promising imidazole compound was synthesized through a two-step procedure involving nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions and subsequent hydrolysis of esters .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

  • Medicinal Chemistry Applications :

    • Imidazole derivatives, including those similar to 5-methyl-4-phenyl-1H-imidazole, have been studied for their role as inhibitors in medicinal chemistry. For instance, 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics, was developed, focusing on enhancing bioavailability and reducing toxicity (Mano et al., 2004).
    • Another study synthesized 5‐substituted 1‐methyl‐4‐nitro‐1H‐imidazole derivatives, evaluating their in‐vitro antibacterial activity against various microorganisms. Among these, 1‐methyl‐4‐nitro‐5‐(phenylsulfonyl)‐1H‐imidazole showed potent activity against Gram-positive bacteria (Letafat et al., 2008).
  • Corrosion Inhibition :

    • Imidazole and its derivatives, such as 1-(p-tolyl)-4-methylimidazole, have been found effective as corrosion inhibitors for copper in acidic environments. The inhibitory efficiency of these compounds enhances with the increase of the solution pH value (Ćurković et al., 2010).
    • Additionally, a novel imidazoline derivative was investigated as a corrosion inhibitor for carbon steel in a hydrochloric acid environment, demonstrating its effectiveness in corrosion prevention (Zhang et al., 2015).
  • Biological Activity :

    • The synthesis of 4,5‐Diaryl‐1‐methyl‐1H‐imidazoles, including highly cytotoxic derivatives, was achieved through a Pd‐catalyzed direct C‐5 arylation. These compounds have shown high cytotoxicity against various human tumor cell lines (Bellina et al., 2008).
    • Another study focused on understanding the estrogen receptor-dependent gene activation of aryl- and alkyl-substituted 1H-imidazoles, revealing the significance of substituents in modulating gene activation in breast cancer cells (Wiglenda & Gust, 2007).

Future Directions

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

5-methyl-4-phenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-10(12-7-11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKQVLBOPNFHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355725
Record name 5-methyl-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-phenyl-1H-imidazole

CAS RN

826-83-5
Record name 5-methyl-4-phenyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-phenyl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
EB Nikolaenkova, AY Tikhonov… - Chemistry of Heterocyclic …, 2019 - Springer
… were established on the basis of a comparative analysis of the spectroscopic data of these products and the synthesized isomeric compound, 1-hydroxy-5-methyl-4-phenyl-1H-imidazole…
Number of citations: 5 link.springer.com
G Mlostoń, M Celeda, GKS Prakash… - Helvetica Chimica …, 2000 - Wiley Online Library
… 1-Cyclohexyl-5-methyl-4-phenyl-1H-imidazole 3-Oxide (1h) was prepared according to [10] from 3-(hydroxyimino)-3-phenylpropan-2-one [30] and 1,3,5-tri(cyclohexyl)hexahydro-1,3,5-…
Number of citations: 38 onlinelibrary.wiley.com
M Jasiński, G Mlostoń, P Mucha, A Linden… - Helvetica chimica …, 2007 - Wiley Online Library
The reaction of aldimines with α‐(hydroxyimino) ketones of type 10 (1,2‐diketone monooximes) was used to prepare 2‐unsubstituted imidazole 3‐oxides 11 bearing an alkanol chain at …
Number of citations: 61 onlinelibrary.wiley.com
G Mlostoń, M Jasiński, A Linden… - Helvetica chimica …, 2006 - Wiley Online Library
The reaction of 1,4,5‐trisubstituted 1H‐imidazole‐3‐oxides 1 with 2,2‐bis(trifluoromethyl)ethene‐1,1‐dicarbonitrile (7, BTF) yielded the corresponding 1,3‐dihydro‐2H‐imidazol‐2‐ones …
Number of citations: 48 onlinelibrary.wiley.com
G Mlostoń, M Jasiński - ARKIVOC: Online Journal of Organic …, 2011 - researchgate.net
Synthesis of new 2-unsubstituted imidazole 3-oxides bearing bulky substituents at the N (1) atom, based on the condensation of appropriate alkylamines, formaldehyde, and …
Number of citations: 10 www.researchgate.net
S Adhikary, L Majumder, S Pakrashy, R Srinath… - ACS …, 2020 - ACS Publications
An iodine-catalyzed, environmentally benign one-pot methodology has been developed for the synthesis of diverse substituted imidazoles. This transition-metal-free, aerobic, water-…
Number of citations: 14 pubs.acs.org
M Staniszewska, M Gizińska, E Mikulak… - European Journal of …, 2018 - Elsevier
A series of novel tetrazole derivatives was synthetized using N-alkylation or Michael-type addition reactions, and screened for their fungistatic potential against Candida albicans (the …
Number of citations: 20 www.sciencedirect.com
VS Mityanov, VP Perevalov, II Tkach - Химия гетероциклических …, 2014 - researchgate.net
A simple method for the synthesis of 1, 4-and 1, 5-diarylimidazoles has been developed. The method is based on the condensation of appropriate α-diketone monooxime with aromatic …
Number of citations: 5 www.researchgate.net
A Davison - KB thesis scanning project 2015, 1993 - era.ed.ac.uk
This thesis is submitted in part fulfillment of the requirements of the degree of Doctor of Philosophy in the University of Edinburgh. Unless otherwise stated the work described is original …
Number of citations: 2 era.ed.ac.uk

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